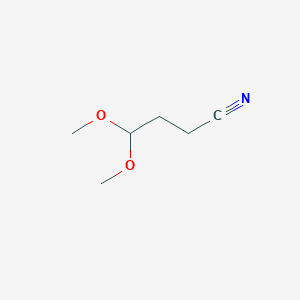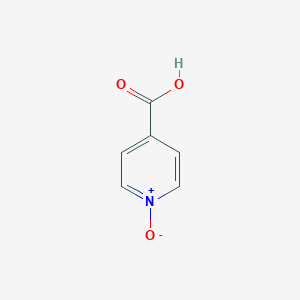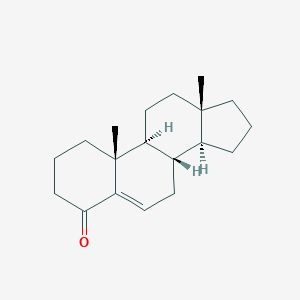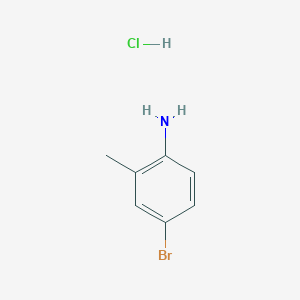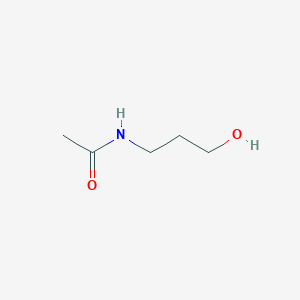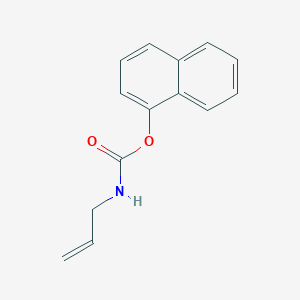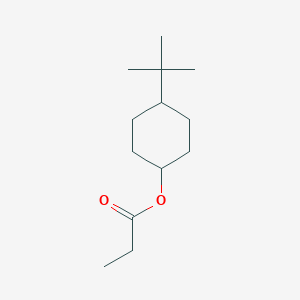
4-tert-Butylcyclohexyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butylcyclohexyl propionate, commonly known as BCH or TBCP, is a fragrance ingredient widely used in the cosmetic and personal care industry. It is a colorless liquid with a mild, floral odor that is often described as fresh and clean. BCH is used in a variety of products, including perfumes, colognes, lotions, and shampoos, to provide a long-lasting scent.
Mecanismo De Acción
BCH works by binding to odor receptors in the nose, which triggers a response in the brain that is interpreted as a pleasant scent. It is a volatile organic compound, meaning that it evaporates quickly and can be detected by the nose even at low concentrations.
Efectos Bioquímicos Y Fisiológicos
BCH has not been found to have any significant biochemical or physiological effects on the body. It is metabolized by the liver and excreted in the urine, and has a low potential for toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCH is a useful ingredient in lab experiments that require a consistent and long-lasting scent. Its mild odor and low potential for toxicity make it a safe and reliable choice for use in cosmetics and personal care products. However, its volatility can make it difficult to control the concentration of the scent in the lab environment.
Direcciones Futuras
There are several potential future directions for research on BCH. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential for BCH to cause respiratory irritation or other adverse effects in humans. Additionally, research could be conducted on the potential for BCH to interact with other chemicals in cosmetic and personal care products, and the impact of these interactions on human health.
Métodos De Síntesis
BCH can be synthesized through several methods, including esterification and Friedel-Crafts acylation. In the esterification process, tert-butanol and cyclohexyl propionic acid are reacted in the presence of a catalyst to form BCH. In the Friedel-Crafts acylation process, cyclohexyl propionic acid is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst to form BCH.
Aplicaciones Científicas De Investigación
BCH has been the subject of numerous scientific studies due to its widespread use in the fragrance industry. One study investigated the potential for BCH to cause skin sensitization in humans. The study found that BCH did not cause skin sensitization in the tested population, indicating that it is a safe ingredient for use in cosmetics and personal care products.
Propiedades
Número CAS |
10411-93-5 |
|---|---|
Nombre del producto |
4-tert-Butylcyclohexyl propionate |
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-12(14)15-11-8-6-10(7-9-11)13(2,3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
QYJZYJNCDKAFJR-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1CCC(CC1)C(C)(C)C |
SMILES canónico |
CCC(=O)OC1CCC(CC1)C(C)(C)C |
Otros números CAS |
10411-95-7 68797-70-6 10411-93-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



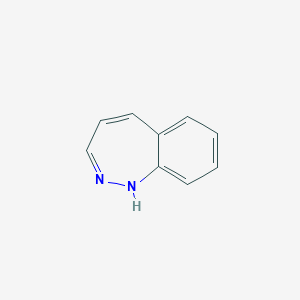
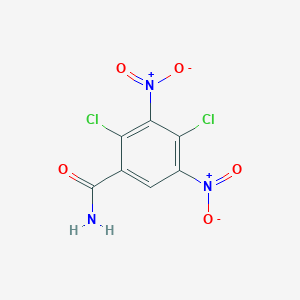
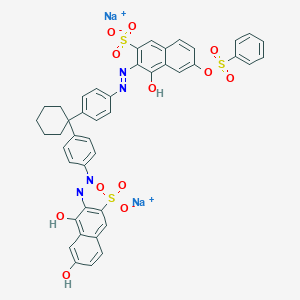
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)
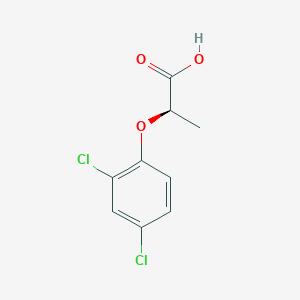
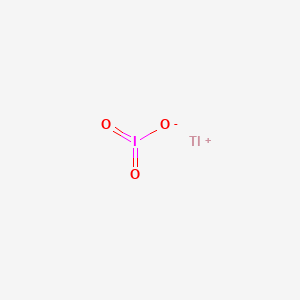
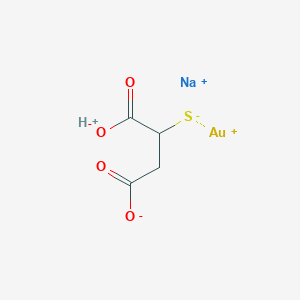
![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
